Fmoc-AEEA-AEEA

Übersicht

Beschreibung

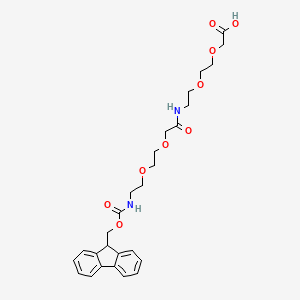

Fmoc-AEEA-AEEA, also known as Fmoc-8-amino-3,6-dioxaoctanoyl-8-amino-3,6-dioxaoctanoic acid, is a peptide analogue . It is used for the acylation of lysine side chains in insulin and other peptides to increase peptide clearance time and protease resistance in vivo . It is also used as a linker .

Synthesis Analysis

This compound is synthesized by protocols adapted from peptide synthesis . The synthesis of Fmoc-peptide conjugates is a powerful approach to improving peptide recognition. Conjugation allows the hybridization properties of the peptide to be retained while incorporating properties from the peptide .Molecular Structure Analysis

The molecular formula of this compound is C27H34N2O9 . The molecular weight is 530.56 g/mol .Chemical Reactions Analysis

This compound is used as a linker in various applications . The dimer of this linker is used in Semaglutide and Tirzepatide .Physical And Chemical Properties Analysis

This compound is a colorless to light yellow oil . It has a molecular weight of 530.58 g/mol .Wissenschaftliche Forschungsanwendungen

Synthese von Peptidnukleinsäuren (PNA)

Fmoc-AEEA-AEEA wird als hydrophiler Spacer bei der PNA-Synthese verwendet, was die Löslichkeit von PNA erhöht. Dies ist besonders nützlich, wenn PNA mit Verbindungen wie Biotin oder Fluoreszenzfarbstoffen markiert wird .

Hydrogel-Konstruktion

Die Selbstassemblierungseigenschaften von Fmoc-funktionalisierten Aminosäuren und Peptiden, einschließlich this compound, ermöglichen die Konstruktion von Hydrogelen. Diese Hydrogele haben potenzielle Anwendungen in biomedizinischen Bereichen wie der Gewebezüchtung und der Wirkstoffabgabe .

Arzneimittelentwicklung

this compound dient als Linker bei der Entwicklung bestimmter Medikamente. Insbesondere wird es bei der Synthese von Semaglutid und Tirzepatide verwendet, die Medikamente zur Behandlung von Typ-2-Diabetes sind .

Verbesserung der Assoziation von Bausteinen

Die inhärente Hydrophobizität und Aromatizität der Fmoc-Gruppierung in this compound fördern die Assoziation von Bausteinen, was in verschiedenen Anwendungen der synthetischen Chemie von entscheidender Bedeutung ist .

Verbesserung der Löslichkeit

Neben seiner Rolle bei der PNA-Synthese kann this compound verwendet werden, um die Löslichkeit anderer synthetischer Verbindungen zu verbessern, was ihre Verwendung in Forschungs- und Entwicklungsprozessen erleichtert .

Markierung und Detektion

this compound kann verwendet werden, um Markierungen wie Biotin oder fluoreszierende Marker an Moleküle zu binden, was die Detektion und Quantifizierung in verschiedenen analytischen Techniken unterstützt .

Wirkmechanismus

Target of Action

The primary target of Fmoc-AEEA-AEEA is the amine group of amino acids . The fluorenylmethoxycarbonyl (Fmoc) part of this compound is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .

Mode of Action

This compound interacts with its targets, the amines, through a process known as Fmoc protection . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound affects the biochemical pathways involved in peptide synthesis . It plays a crucial role in solid-phase peptide synthesis (SPPS), where it is used as a temporary protecting group for the amine at the N-terminus .

Pharmacokinetics

It is known that the fmoc group is rapidly removed by a base , which may influence its bioavailability.

Result of Action

The result of this compound’s action is the protection of the amine group during peptide synthesis . This allows for the successful synthesis of peptides without disturbing the acid-labile linker between the peptide and the resin .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a base, which is required for the removal of the Fmoc group . The stability of this compound and its efficacy in protecting the amine group may also be affected by the conditions under which peptide synthesis is carried out.

Zukünftige Richtungen

Fmoc-modified amino acids and short peptides, including Fmoc-AEEA-AEEA, possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks . They have potential applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Eigenschaften

IUPAC Name |

2-[2-[2-[[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O9/c30-25(28-9-11-34-14-16-37-19-26(31)32)18-36-15-13-35-12-10-29-27(33)38-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,28,30)(H,29,33)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLGYEMUUDYFSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B1532317.png)

![tert-butyl N-[1-(4-chloro-2-formylphenyl)-3-piperidinyl]carbamate](/img/structure/B1532336.png)